Flumorph
Overview
Description
Mechanism of Action
Target of Action
Flumorph is a novel fungicide that primarily targets the microfilament organization in Phytophthora melonis . The microfilaments, also known as F-actin, play a crucial role in maintaining the structure and facilitating various functions of the cell, including cell division and growth .
Mode of Action
This compound interacts with its target by disrupting the organization of F-actin . This disruption leads to alterations in hyphal morphology and cell wall deposition patterns .
Biochemical Pathways
The disruption of F-actin by this compound affects the normal functioning of various biochemical pathways. It leads to the development of periodic swelling (“beaded” morphology) and the disruption of tip growth . The newly synthesized cell wall materials are deposited uniformly throughout the diffuse expanded region of hyphae, in contrast to their normal polarized patterns of deposition . This disruption of F-actin also results in disorganized organelles .
Pharmacokinetics
It’s known that this compound is a systemic fungicide , suggesting it can be absorbed and distributed throughout the organism to exert its effects.
Result of Action
The action of this compound results in significant changes at the molecular and cellular levels. The most characteristic change is the development of periodic swelling in the hyphae and the disruption of tip growth . The disruption of F-actin is accompanied by disorganized organelles: each swelling of subapical hyphae is associated with a nucleus .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that this compound is used for the control of oomycete, suggesting it is effective in various agricultural environments .
Biochemical Analysis
Biochemical Properties
Flumorph interacts with various biomolecules, notably F-actin, a protein crucial for maintaining cell structure and function . It disrupts the organization of F-actin, leading to alterations in hyphal morphology and cell wall deposition patterns .
Cellular Effects
This compound has significant effects on cellular processes. It does not inhibit the synthesis of cell wall materials, but disturbs the polar deposition of newly synthesized cell wall materials during cystospore germination and hyphal growth . This disruption leads to the development of periodic swelling and the disruption of tip growth .
Molecular Mechanism
This compound’s mechanism of action involves the disruption of F-actin organization, either directly or indirectly . This disruption is accompanied by disorganized organelles, with each swelling of subapical hyphae associated with a nucleus . Upon removing this compound, normal tip growth and organized F-actin are observed again .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound-resistant mutants showed decreases in hyphal growth in vitro and in sporulation both in vitro and on detached leaf tissues . These studies suggested that the risk of resistance developing was much lower for this compound than metalaxyl .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, genotoxic effects of this compound have been observed in various organs of mice . DNA damage, measured as comet tail length, was determined using the alkaline comet assay .
Metabolic Pathways
It is known that this compound may utilize carbohydrate from the host environment to compensate for the cell wall stress it induces .
Transport and Distribution
It is known that this compound is a systemic fungicide, suggesting it can be transported throughout the plant to combat pathogens .
Subcellular Localization
Given its impact on F-actin, a cytoskeletal protein, it is likely that this compound interacts with components of the cell’s cytoskeleton .
Preparation Methods
Chemical Reactions Analysis
Flumorph undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions of this compound are less common but can occur under certain conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Flumorph has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fungicides on various pathogens.
Medicine: While primarily used in agriculture, this compound’s effects on cellular structures make it a subject of interest in medical research.
Comparison with Similar Compounds
Flumorph is similar to other carboxylic acid amide fungicides, such as dimethomorph. Both compounds share similar structures and pathogen-resistance patterns. this compound is unique in its specific disruption of microfilament organization, which distinguishes it from other fungicides .
Similar compounds include:
- Dimethomorph
- Cyazofamid
- Diflumetorim
These compounds also exhibit fungicidal activity but differ in their specific mechanisms of action and target pathogens .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBSMMUEEAWFRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058018 | |
Record name | Flumorph | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211867-47-9 | |
Record name | Flumorph | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211867-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumorph | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMORPH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4LX5WS5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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